1-(3-Acetyl-phenyl)-pyrrole-2,5-dione
Overview
Description
“1-(3-Acetyl-phenyl)-pyrrole-2,5-dione” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a phenyl group, which is a six-membered aromatic ring. The “3-Acetyl” indicates that an acetyl group is attached to the third carbon of the phenyl ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrrole ring attached to a phenyl ring via an acetyl group . The exact structure would depend on the positions of these groups.Chemical Reactions Analysis
Pyrrole compounds are known to undergo various chemical reactions, including electrophilic substitution and oxidation . The acetyl group could also undergo reactions such as hydrolysis.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on factors such as its exact structure and the presence of any functional groups. Pyrrole compounds are typically polar and can participate in hydrogen bonding .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target erk1 and erk2, which are ubiquitous, evolutionarily conserved serine threonine kinases that govern cellular signaling in both normal and pathological situations .
Mode of Action
Similar compounds have been found to interact with their targets through a variety of mechanisms, including inhibition of key enzymes and signaling pathways .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, including the erk signaling pathway, which plays a significant role in the progression and development of cancer .
Pharmacokinetics
Similar compounds have been found to have a variety of pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Similar compounds have been found to have a variety of effects, including antifungal, antitrypanosomal, and antileishmanial activities .
Action Environment
Similar compounds have been found to be sensitive to certain environmental conditions, such as air and moisture .
Properties
IUPAC Name |
1-(3-acetylphenyl)pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c1-8(14)9-3-2-4-10(7-9)13-11(15)5-6-12(13)16/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQUIPHDYFBTQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C=CC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357169 | |
Record name | 1-(3-Acetyl-phenyl)-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95695-43-5 | |
Record name | 1-(3-Acetyl-phenyl)-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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